molecular formula C9H17Br B6260292 (bromomethyl)cyclooctane CAS No. 3814-33-3

(bromomethyl)cyclooctane

Cat. No.: B6260292
CAS No.: 3814-33-3
M. Wt: 205.1
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Description

Significance of Eight-Membered Carbocyclic Systems in Chemical Research

Eight-membered carbocyclic systems, such as the cyclooctane (B165968) ring, are integral components of numerous biologically important and structurally intriguing natural products, including notable diterpenes like taxol and vinigrol. acs.org The unique conformational flexibility of the cyclooctane ring presents significant synthetic challenges, making the total synthesis of natural products containing this moiety a formidable task. acs.orgrsc.org Unlike smaller, more rigid rings, cyclooctane can adopt several conformations of comparable energy, with the boat-chair form being the most stable. wikipedia.org This conformational complexity has made cyclooctane and its derivatives a subject of extensive computational and synthetic study. wikipedia.orgmdpi.com The development of novel synthetic strategies to access these scaffolds is a highly desirable goal, as these ring systems are considered compelling structures for drug discovery. rsc.org Researchers have focused on these derivatives for their potential applications in drug synthesis and as versatile intermediates in broader organic synthesis. mdpi.com

Role of Primary Alkyl Halides as Versatile Synthetic Intermediates

Primary alkyl halides, characterized by a halogen atom attached to a primary carbon, are fundamental building blocks in synthetic organic chemistry. nih.govquora.com The carbon-halogen bond is polarized, with the carbon atom being electrophilic and thus susceptible to attack by nucleophiles. quora.com This reactivity makes primary alkyl halides excellent substrates for a wide array of nucleophilic substitution reactions, allowing for the introduction of various functional groups. quora.commasterorganicchemistry.com

They are commonly employed in alkylation reactions, radical cascades, and cross-coupling chemistry. nih.gov The bromine atom, in particular, is a good leaving group, making primary alkyl bromides like (bromomethyl)cyclooctane highly reactive intermediates. researchgate.net Their ability to be converted into many other functional groups makes them indispensable in multi-step syntheses. quora.comnih.gov The development of new methodologies for constructing C(sp3)–C(sp3) bonds often utilizes alkyl halides as key electrophilic partners. rsc.org

Overview of Current Research Trajectories Involving Cyclooctane Derivatives and Brominated Compounds

Current research continues to explore the rich chemistry of both cyclooctane derivatives and brominated organic compounds. For cyclooctane systems, investigations into their conformational properties and their incorporation into complex molecular architectures remain active areas. mdpi.com For instance, dibenzoannulated cyclooctynes, which are derivatives of cyclooctane, have become valuable in bioorthogonal chemistry for their strain-promoted cycloaddition reactions. nih.gov Recent work has also explored functionalization of the cyclooctane ring itself, which is typically unreactive, through methods like free radical halogenation or peroxide-mediated reactions. wikipedia.org

In the realm of brominated compounds, there is a significant focus on developing more sustainable and efficient bromination methods. researchgate.netbohrium.com Organobromine compounds are highly valued as versatile intermediates for subsequent transformations, such as cross-coupling reactions, due to the high leaving ability of the bromine atom. researchgate.net They are crucial in the synthesis of pharmaceuticals, agricultural chemicals, and flame retardants. researchgate.netnih.gov Research also investigates the environmental fate and biodegradation of brominated compounds, as they form a large group of environmental contaminants. nih.govmdpi.com The development of catalytic methods, such as the palladium-catalyzed remote hydrohalogenation of alkenes, provides novel access to primary alkyl bromides from inexpensive starting materials, highlighting the ongoing innovation in this area. nih.gov

Physicochemical Properties of (Bromomethyl)cyclooctane

PropertyValue
Molecular Formula C₉H₁₇Br
PubChem CID 18459730 nih.gov

Note: Detailed experimental data for (bromomethyl)cyclooctane is limited in publicly accessible literature. The table reflects fundamental identifying information.

Properties

CAS No.

3814-33-3

Molecular Formula

C9H17Br

Molecular Weight

205.1

Purity

95

Origin of Product

United States

Reactivity and Mechanistic Pathways of Bromomethyl Cyclooctane

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of the reactivity of (bromomethyl)cyclooctane, where a nucleophile replaces the bromide leaving group. The specific mechanism of this substitution is highly dependent on the substrate's structure.

The competition between unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution is primarily governed by the stability of the potential carbocation intermediate and the steric accessibility of the electrophilic carbon. pbworks.com

SN2 Pathway : For (bromomethyl)cyclooctane, the SN2 mechanism is strongly favored. This pathway involves a single, concerted step where the nucleophile attacks the carbon atom bonded to the bromine from the backside, simultaneously displacing the bromide ion. libretexts.org As a primary alkyl halide, the electrophilic carbon is relatively unhindered, allowing for this backside attack. The rate of the SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. libretexts.org

SN1 Pathway : The SN1 pathway is highly disfavored for this compound. This mechanism proceeds through a two-step process initiated by the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.comreddit.com (Bromomethyl)cyclooctane would need to form a primary carbocation (cyclooctylmethyl cation), which is inherently unstable and high in energy. chemistrysteps.com The significant activation energy required to form this unstable intermediate makes the SN1 route kinetically prohibitive under typical conditions. masterorganicchemistry.com

FeatureSN1 Pathway (Disfavored)SN2 Pathway (Favored)
Substrate Tertiary > Secondary >> PrimaryPrimary > Secondary >> Tertiary
Mechanism Two steps, via carbocation intermediateOne concerted step, via pentavalent transition state
Rate Law Rate = k[Substrate]Rate = k[Substrate][Nucleophile]
Stereochemistry Racemization (if chiral)Inversion of configuration (if chiral)
Nucleophile Favored by weak nucleophilesFavored by strong nucleophiles
Solvent Favored by polar protic solventsFavored by polar aprotic solvents

This interactive table summarizes the key differences between SN1 and SN2 reactions as they apply to (bromomethyl)cyclooctane.

The kinetics of the substitution reaction for (bromomethyl)cyclooctane are best described by a second-order rate law, characteristic of the SN2 mechanism. libretexts.org

Rate = k[(bromomethyl)cyclooctane][Nu⁻]

This relationship signifies that the reaction rate is directly proportional to the concentration of both the alkyl halide and the attacking nucleophile. libretexts.org Increasing the concentration of either reactant will lead to a corresponding increase in the rate of product formation.

From a thermodynamic perspective, the feasibility of the substitution reaction is determined by the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous, favorable reaction. This is generally achieved when the newly formed carbon-nucleophile bond is stronger or more stable than the carbon-bromine bond being broken. The strength of the nucleophile plays a crucial role; stronger nucleophiles are more reactive and lead to faster reaction rates, reflecting a lower activation energy for the transition state.

Stereochemistry is a critical aspect of substitution reactions. In an SN2 reaction, the nucleophile attacks from the side opposite to the leaving group, leading to an inversion of the stereochemical configuration at the reaction center. ochemtutor.com

For (bromomethyl)cyclooctane itself, the carbon atom bonded to the bromine is achiral as it is bonded to two hydrogen atoms. Therefore, the reaction does not create a new stereocenter at that position, and concepts of inversion or racemization at the reaction site are not directly applicable. However, if the cyclooctane (B165968) ring contains pre-existing stereocenters, the SN2 reaction will proceed without altering their configuration, resulting in the formation of a single, predictable diastereomer. The stereochemical integrity of the rest of the molecule is maintained throughout the concerted SN2 process.

As a primary alkyl halide, (bromomethyl)cyclooctane readily reacts with a variety of strong nucleophiles via the SN2 mechanism. libretexts.org The efficiency and rate of the reaction are influenced by the nucleophilicity of the attacking species.

Alcohols (ROH) : Alcohols are weak nucleophiles. Their reaction with (bromomethyl)cyclooctane is typically slow. To achieve a practical reaction rate, the alcohol is often deprotonated with a strong base to form the corresponding alkoxide ion (RO⁻), which is a much stronger nucleophile and reacts efficiently.

Amines (RNH₂) : Amines are effective nucleophiles and react readily with (bromomethyl)cyclooctane to yield the corresponding substituted amines. The reaction involves the nitrogen's lone pair attacking the electrophilic carbon.

Cyanides (CN⁻) : The cyanide ion is an excellent nucleophile that reacts rapidly with primary alkyl halides. youtube.com This reaction is a valuable method for carbon chain extension, producing cyclooctylacetonitrile.

Thiolates (RS⁻) : Thiolates are among the most powerful nucleophiles and exhibit a high reactivity towards (bromomethyl)cyclooctane in SN2 reactions, quickly forming thioethers. libretexts.org

NucleophileReagent ExampleProduct
Alcohol/AlkoxideEthanol (CH₃CH₂OH) / Sodium Ethoxide (NaOCH₂CH₃)(Ethoxymethyl)cyclooctane
AmineAmmonia (NH₃)(Aminomethyl)cyclooctane
CyanideSodium Cyanide (NaCN)Cyclooctylacetonitrile
ThiolateSodium thiomethoxide (NaSCH₃)(Methylthiomethyl)cyclooctane

This interactive table shows the expected products from the reaction of (bromomethyl)cyclooctane with various classes of nucleophiles.

Elimination Reactions

Elimination reactions represent a competing pathway to nucleophilic substitution, resulting in the formation of an alkene. This process involves the removal of the bromine atom and a hydrogen atom from an adjacent carbon.

Similar to substitution, elimination can occur through unimolecular (E1) or bimolecular (E2) pathways. lumenlearning.com

E1 Mechanism : This mechanism is highly unlikely for (bromomethyl)cyclooctane for the same reason the SN1 pathway is disfavored: it requires the formation of an unstable primary carbocation. chemistrysteps.commasterorganicchemistry.com

E2 Mechanism : The E2 mechanism is a concerted process where a base removes a proton from the carbon adjacent to the one bearing the leaving group, while the leaving group departs simultaneously, forming a double bond. chemistrysteps.comlumenlearning.com For (bromomethyl)cyclooctane, this would involve the removal of a proton from the cyclooctane ring at the C1 position.

The competition between SN2 and E2 is a key consideration.

Favoring SN2 : Strong, but sterically unhindered nucleophiles/bases (e.g., hydroxide, ethoxide, cyanide) tend to favor the SN2 pathway with primary substrates. libretexts.orglumenlearning.com

Favoring E2 : The E2 pathway becomes more competitive when a strong, sterically hindered base is used, such as potassium tert-butoxide (t-BuOK). chemistrysteps.com The bulkiness of the base makes it difficult to act as a nucleophile and attack the electrophilic carbon, so it preferentially acts as a base, abstracting a proton and leading to elimination. Higher reaction temperatures also tend to favor elimination over substitution. masterorganicchemistry.com

When (bromomethyl)cyclooctane reacts under E2 conditions, the product is methylenecyclooctane (B14016971).

Regioselectivity (Saytzeff vs. Hofmann Products) and Stereoselectivity in Alkene Formation

In the context of elimination reactions involving (bromomethyl)cyclooctane, a primary alkyl halide, the formation of alkenes proceeds via abstraction of a β-hydrogen. The α-carbon is the methylene (B1212753) (-CH₂-) carbon bearing the bromine atom, and the β-carbon is the tertiary carbon of the cyclooctane ring to which the bromomethyl group is attached. Consequently, elimination can only occur by abstracting a proton from this ring carbon, leading to a single constitutional isomer: methylenecyclooctane.

This scenario precludes the traditional regiochemical competition between Saytzeff and Hofmann products, as there is only one possible alkene product. allen.indifferencebetween.com The Saytzeff rule predicts the formation of the more substituted, and typically more stable, alkene, while the Hofmann rule predicts the formation of the least substituted alkene. allen.indifferencebetween.comtutorchase.com Since only one alkene, methylenecyclooctane (a disubstituted alkene), can be formed, the concept of regioselectivity between different constitutional isomers does not apply here. The primary competition for (bromomethyl)cyclooctane under basic conditions is between the E2 elimination pathway and the Sₙ2 substitution pathway.

Stereoselectivity in this reaction relates to the spatial arrangement of the atoms in the product. The bimolecular (E2) elimination mechanism requires a specific geometric arrangement where the abstracted β-hydrogen and the bromine leaving group are in an anti-periplanar conformation. The flexible nature of the cyclooctane ring, which preferentially adopts a boat-chair conformation, allows the C-H and C-Br bonds to achieve this required dihedral angle of 180°. wikipedia.org The resulting product, methylenecyclooctane, has an exocyclic double bond. The stereochemistry of the addition across a double bond can be syn (on the same face) or anti (on opposite faces). masterorganicchemistry.commasterorganicchemistry.comyoutube.com However, in the formation of this specific alkene via elimination, the key stereochemical consideration is the required anti-periplanar transition state.

Influence of Base Strength, Steric Hindrance, and Solvent Polarity

The outcome of the reaction of (bromomethyl)cyclooctane is highly dependent on the interplay of base strength, steric hindrance, and solvent polarity. These factors primarily dictate the competition between the E2 elimination and Sₙ2 substitution pathways. utdallas.edunih.gov

Base Strength: A strong base is a prerequisite for the E2 mechanism to occur at a significant rate. utdallas.eduksu.edu.sa The rate of an E2 reaction is second-order, dependent on the concentrations of both the substrate and the base. ksu.edu.sa

Strong Bases (e.g., HO⁻, RO⁻): Promote the E2 pathway. Stronger bases favor elimination over substitution. dalalinstitute.com

Weak Bases (e.g., CH₃COO⁻): Are generally poor initiators for E2 reactions, and substitution mechanisms may predominate.

Steric Hindrance: Steric bulk in either the substrate or the base can dramatically shift the reaction outcome toward elimination.

Substrate: While (bromomethyl)cyclooctane is a primary halide, the large cyclooctyl group imparts more steric hindrance than a simple alkyl chain, which can slightly favor elimination.

Base: The use of a sterically hindered, bulky base is the most effective way to promote elimination. ksu.edu.samasterorganicchemistry.com Bulky bases, such as potassium tert-butoxide (t-BuOK), find it difficult to access the electrophilic α-carbon for an Sₙ2 attack due to steric repulsion. reddit.comresearchgate.net However, they can readily abstract the more accessible β-hydrogen on the cyclooctane ring, leading to a high yield of the elimination product, methylenecyclooctane. ksu.edu.samasterorganicchemistry.com

Solvent Polarity: The choice of solvent influences the stability of the transition states for both E2 and Sₙ2 reactions.

Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents are generally preferred for E2 reactions as they solvate the metal cation of the base but leave the anion relatively free and highly reactive. ksu.edu.sa

Polar Protic Solvents (e.g., water, ethanol): These solvents can solvate both the cation and the anion of the base, reducing its effective strength and potentially favoring Sₙ1/E1 pathways. quora.com However, for a primary halide like (bromomethyl)cyclooctane, these unimolecular pathways are highly unlikely. A less polar solvent generally favors the E2 pathway over the Sₙ2 pathway because the transition state for elimination has a more dispersed charge. quora.com

Table 1: Influence of Reaction Conditions on (Bromomethyl)cyclooctane Reactivity
ConditionFactorFavored PathwayPrimary ProductRationale
BaseStrong, Non-bulky (e.g., NaOEt in EtOH)Mixed Sₙ2/E2Mixture of (ethoxymethyl)cyclooctane and methylenecyclooctaneStrong base promotes E2, but lack of steric hindrance allows for competitive Sₙ2 attack. utdallas.edudalalinstitute.com
BaseStrong, Bulky (e.g., t-BuOK)E2MethylenecyclooctaneSteric hindrance of the base prevents Sₙ2 attack, favoring proton abstraction. ksu.edu.samasterorganicchemistry.com
SolventPolar Aprotic (e.g., DMSO)E2MethylenecyclooctaneEnhances the reactivity of the base, promoting the bimolecular E2 pathway. ksu.edu.sa
SolventPolar Protic (e.g., EtOH)Sₙ2(Ethoxymethyl)cyclooctaneSolvates and weakens the base, disfavoring E2 relative to Sₙ2. quora.com

Rearrangement Processes

Carbocationic Rearrangements (e.g., Hydride and Alkyl Shifts) in Unimolecular Pathways

Carbocation rearrangements are characteristic of unimolecular reactions (Sₙ1 and E1) that proceed through a carbocation intermediate. libretexts.orgstackexchange.com For (bromomethyl)cyclooctane, being a primary alkyl halide, the formation of the corresponding primary cyclooctylmethyl carbocation is energetically unfavorable under standard solvolysis conditions. However, under forcing conditions, such as in the presence of a strong Lewis acid, this unstable intermediate could be generated.

Once formed, the primary carbocation would instantaneously rearrange to a more stable species. youtube.com There are two primary pathways for this rearrangement:

1,2-Hydride Shift: A hydrogen atom from the adjacent tertiary carbon of the cyclooctane ring can migrate with its pair of electrons to the primary carbocation center. libretexts.orgyoutube.com This process results in the formation of a significantly more stable tertiary carbocation located on the cyclooctane ring.

1,2-Alkyl Shift: A carbon-carbon bond from the ring can migrate to the primary carbocation center. This would also lead to a more stable carbocation and would involve a change in the ring structure itself. masterorganicchemistry.com

Potential for Skeletal Rearrangements within the Cyclooctane Ring System

The formation of a carbocation adjacent to a cycloalkane ring opens the possibility for skeletal rearrangements, most notably ring expansion. youtube.comstackexchange.com In the case of the cyclooctylmethyl carbocation, a 1,2-alkyl shift involving the migration of one of the ring's C-C bonds to the positively charged methylene carbon would result in the expansion of the eight-membered ring to a nine-membered ring (a cyclononyl cation). youtube.commasterorganicchemistry.com This rearrangement converts the highly unstable primary carbocation into a more stable secondary carbocation within the newly formed ring system. Such ring-expansion reactions are driven by the significant gain in thermodynamic stability associated with the formation of a more substituted carbocation. youtube.com

Transannular Interactions Affecting Rearrangement Tendencies

Medium-sized rings, such as cyclooctane, are characterized by significant transannular strain, which arises from steric interactions between atoms across the ring. chemistryschool.netic.ac.uk These close spatial relationships allow for unique intramolecular reactions, including transannular hydride shifts. uni-due.de

If a carbocation is formed on the cyclooctane ring (for instance, following an initial 1,2-hydride shift from the cyclooctylmethyl cation), it is susceptible to further rearrangements via transannular interactions. The flexible conformation of the cyclooctane ring can bring a hydrogen atom from a carbon on the opposite side of the ring (e.g., C-5) into close proximity with the carbocation center (e.g., C-1). acs.org A transannular 1,5-hydride shift can then occur, effectively transferring the positive charge across the ring. This process can lead to a mixture of products as the carbocationic center migrates around the ring before being trapped by a nucleophile or undergoing elimination. These transannular interactions are a defining feature of the chemistry of eight-membered ring systems.

Radical Reactions and Transformations

The carbon-bromine bond in (bromomethyl)cyclooctane can undergo homolytic cleavage to generate a cyclooctylmethyl radical. This can be achieved through various methods, including the use of radical initiators with heat or, more commonly in modern synthesis, through photoinduced processes. acs.orgrsc.org Alkyl bromides are excellent precursors for radical generation under mild, visible-light photoredox conditions. researchgate.netmanchester.ac.uk

Once formed, the cyclooctylmethyl radical is a versatile intermediate that can participate in a wide range of transformations. rsc.org

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a suitable donor molecule to form methylcyclooctane (B75215).

C-C Bond Formation: The radical can be engaged in various carbon-carbon bond-forming reactions. For example, it can add across the double bond of an alkene or participate in metal-catalyzed cross-coupling reactions. rsc.orgrsc.org

Functionalization: Recent advancements have shown that alkyl radicals generated from alkyl bromides can undergo transformations such as borylation, which installs a versatile boronic ester group. researchgate.net These photoinduced radical reactions often exhibit high functional group tolerance and proceed under mild conditions. researchgate.netrsc.org

Generation of Cyclooctylmethyl Radicals through Homolytic C-Br Cleavage

The formation of the cyclooctylmethyl radical from (bromomethyl)cyclooctane is primarily achieved through the homolytic cleavage of the carbon-bromine bond. Homolytic fission involves the breaking of a covalent bond where each of the two resulting fragments retains one of the original bonding electrons. youtube.comyoutube.com This process generates two radical species. In the case of (bromomethyl)cyclooctane, it yields a cyclooctylmethyl radical and a bromine radical.

This cleavage is not typically spontaneous and requires an input of energy, which can be supplied by heat (thermolysis) or ultraviolet light (photolysis). youtube.com More commonly in synthetic applications, the process is initiated by a radical initiator. wikipedia.org A widely used initiator is azobisisobutyronitrile (AIBN), which decomposes upon heating to produce nitrogen gas and two 2-cyanoprop-2-yl radicals. wikipedia.orgchemtube3d.com These initiator radicals can then abstract the bromine atom from (bromomethyl)cyclooctane to generate the desired cyclooctylmethyl radical.

Another common method involves the use of tributyltin hydride (Bu₃SnH). A tributyltin radical, often generated from the reaction of Bu₃SnH with AIBN, can abstract the bromine atom from the C-Br bond to form the alkyl radical and tributyltin bromide. wikipedia.org The relative weakness of the C-Br bond compared to C-H or C-C bonds makes this abstraction a favorable process.

The general mechanism for radical generation can be summarized in the following steps:

Initiation: A radical initiator (like AIBN) decomposes to form initiator radicals. youtube.com

Propagation: The initiator radical reacts with a molecule like tributyltin hydride to form a tributyltin radical. This tributyltin radical then abstracts the bromine atom from (bromomethyl)cyclooctane, yielding the cyclooctylmethyl radical. wikipedia.orgyoutube.com

Initiation Method Reagents/Conditions Description
Photolysis UV light (hν) The energy from UV light directly causes the homolytic cleavage of the C-Br bond. youtube.com
Thermolysis Heat (Δ) High temperatures can provide the necessary energy to break the C-Br bond.
Radical Initiators AIBN, Tributyltin Hydride (Bu₃SnH) A chemical initiator like AIBN is decomposed by heat to start a radical chain reaction that leads to the abstraction of the bromine atom by a mediator like the tributyltin radical. wikipedia.org

Intramolecular Radical Cyclizations and Rearrangements (e.g., Dowd-Beckwith Analogues)

Once generated, the cyclooctylmethyl radical can undergo intramolecular reactions, provided the cyclooctane ring is suitably substituted with a radical acceptor, such as a double bond or a carbonyl group. wikipedia.org These reactions are powerful methods for constructing new ring systems.

One of the most significant classes of radical rearrangements is the Dowd-Beckwith ring expansion. nih.gov While the classic Dowd-Beckwith reaction involves the expansion of a cyclic β-keto ester, the underlying principles can be applied to analogues derived from (bromomethyl)cyclooctane. wikipedia.org For such a reaction to occur, the initial substrate would need to be a derivative of cyclooctanone (B32682) containing the bromomethyl group at the α-position.

The general mechanism proceeds as follows:

Radical Generation: The alkyl radical is formed at the methyl group via homolytic C-Br cleavage. wikipedia.org

Intramolecular Addition: The primary radical attacks the carbonyl carbon of the cyclooctanone ring in an intramolecular fashion. This step forms a transient, bicyclic alkoxy radical intermediate. wikipedia.orgnih.gov

β-Scission (Ring Expansion): The newly formed bicyclic intermediate undergoes fragmentation. The weak C-C bond of the original cyclooctane ring cleaves, leading to the formation of an expanded nine-membered ring and a new carbon-centered radical. wikipedia.orgnih.gov

Quenching: The resulting ring-expanded radical is then quenched, typically by abstracting a hydrogen atom from a donor like tributyltin hydride, to yield the final, stable ring-expanded product. wikipedia.org

This type of rearrangement is synthetically valuable as it provides a route to medium and large-sized carbocyclic frameworks, which can be challenging to synthesize using other methods. nih.govnih.gov The success of the reaction depends on the rate of the intramolecular radical addition being faster than any competing intermolecular reactions. wikipedia.org

Intermolecular Radical Additions and Substitutions Involving the Bromomethyl Group

The cyclooctylmethyl radical is a highly reactive intermediate that can participate in a variety of intermolecular reactions. These reactions involve the interaction of the radical with other molecules present in the reaction mixture.

Intermolecular Radical Additions: The cyclooctylmethyl radical can add across the π-bond of an alkene or alkyne. ucr.edumasterorganicchemistry.com This reaction forms a new carbon-carbon bond and generates a new radical species, which can then propagate a chain reaction or be quenched.

The process generally follows these steps:

Initiation: The cyclooctylmethyl radical is generated from (bromomethyl)cyclooctane.

Propagation:

The cyclooctylmethyl radical adds to an alkene (e.g., ethene), forming a new, more substituted carbon-centered radical. masterorganicchemistry.com

This new radical can then, for example, abstract a hydrogen atom from a hydrogen donor (like H-Br in some systems) to form the final product and regenerate a radical that continues the chain. youtube.com

The regioselectivity of the addition is often governed by the stability of the resulting radical intermediate. The initial radical will typically add to the less substituted carbon of the double bond to produce the more stable (e.g., secondary or tertiary) radical. masterorganicchemistry.comyoutube.com

Intermolecular Radical Substitutions: Free radical substitution is another key pathway for the cyclooctylmethyl radical. youtube.comyoutube.com A common example is the reaction with a hydrogen atom donor. After the cyclooctylmethyl radical is formed, it can readily abstract a hydrogen atom from a molecule like tributyltin hydride (Bu₃SnH) to form methylcyclooctane. wikipedia.org This is often the final step in many radical-mediated reaction sequences, serving to quench the radical and terminate the chain. youtube.com

Reaction Type Reactant Product Type Key Mechanistic Feature
Intermolecular Addition Alkene, Alkyne Functionalized Cyclooctane Derivative Addition of the cyclooctylmethyl radical across a π-bond. ucr.edu
Intermolecular Substitution Hydrogen Donor (e.g., Bu₃SnH) Methylcyclooctane Abstraction of a hydrogen atom by the cyclooctylmethyl radical. wikipedia.org

These intermolecular processes are fundamental in organic synthesis, allowing for the versatile functionalization of the cyclooctane moiety starting from (bromomethyl)cyclooctane.

Derivatization and Synthetic Applications of Bromomethyl Cyclooctane

Formation of Organometallic Reagents (e.g., Grignard, Organolithium, Organozinc)

A fundamental application of (bromomethyl)cyclooctane is its conversion into organometallic reagents. This transformation inverts the chemical reactivity of the methylene (B1212753) carbon from an electrophilic to a nucleophilic center, thereby expanding its synthetic utility.

Grignard Reagents: The reaction of (bromomethyl)cyclooctane with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, cyclooctylmethylmagnesium bromide. wikipedia.orgbyjus.comlibretexts.org This reagent is a potent nucleophile and is widely used in carbon-carbon bond-forming reactions. byjus.com The general synthesis involves adding the alkyl halide to magnesium turnings in a dry, inert solvent. libretexts.orgmsu.edu The reactivity of the halide is in the order of I > Br > Cl. libretexts.orglibretexts.org It is crucial to maintain anhydrous conditions as Grignard reagents react with water to form the corresponding alkane. libretexts.orglibretexts.org

Organolithium Reagents: (Bromomethyl)cyclooctane can be converted to its organolithium counterpart, cyclooctylmethyllithium, through reaction with lithium metal. libretexts.orglibretexts.orgmasterorganicchemistry.com Organolithium reagents are highly reactive nucleophiles and strong bases. libretexts.orglibretexts.org Similar to Grignard reagents, they must be prepared and handled under anhydrous conditions. libretexts.org The formation of organolithium reagents from alkyl halides involves the reduction of the carbon-halogen bond by two equivalents of lithium metal. masterorganicchemistry.com

Organozinc Reagents: Organozinc reagents offer a milder and more functionally-group-tolerant alternative to Grignard and organolithium reagents. uni-muenchen.desigmaaldrich.com They can be prepared by the direct insertion of activated zinc, such as Rieke® Zinc, into the carbon-bromine bond of (bromomethyl)cyclooctane. sigmaaldrich.com This method is compatible with a variety of sensitive functional groups like nitriles and esters. sigmaaldrich.com Another route involves the transmetalation of a corresponding Grignard or organolithium reagent with a zinc halide. sigmaaldrich.comgoogle.com Organozinc reagents are particularly valuable in Negishi cross-coupling reactions. uni-muenchen.de

Organometallic ReagentGeneral FormulaPreparation MethodKey Characteristics
Grignard ReagentR-MgXReaction of an alkyl/aryl halide with magnesium metal. byjus.comStrong nucleophile and base; sensitive to water and protic solvents. libretexts.orglibretexts.org
Organolithium ReagentR-LiReaction of an alkyl halide with lithium metal. libretexts.orglibretexts.orgHighly reactive nucleophile and very strong base; often pyrophoric. libretexts.orglibretexts.org
Organozinc ReagentR-ZnX or R₂ZnDirect insertion of zinc into an alkyl halide or transmetalation. sigmaaldrich.comMilder nucleophile; high functional group tolerance. uni-muenchen.desigmaaldrich.com

Utilization in Carbon-Carbon Bond Forming Reactions

The nucleophilic character of the organometallic derivatives of (bromomethyl)cyclooctane makes them valuable participants in a variety of carbon-carbon bond-forming reactions.

While (bromomethyl)cyclooctane itself is not a direct partner in most standard cross-coupling reactions, its derivatives are readily employed.

Suzuki Coupling: To be utilized in a Suzuki coupling, the cyclooctylmethyl moiety must first be converted into an organoboron species, such as a boronic acid or ester. This is typically achieved by reacting the Grignard reagent, cyclooctylmethylmagnesium bromide, with a borate (B1201080) ester followed by hydrolysis. The resulting cyclooctylmethaneboronic acid can then be coupled with aryl or vinyl halides under palladium catalysis.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. Therefore, (bromomethyl)cyclooctane would need to be converted to vinylcyclooctane (B82699) or a related alkene to participate in this reaction.

Sonogashira Coupling: For a Sonogashira coupling, which joins an sp-hybridized carbon with an sp²-hybridized carbon, the (bromomethyl)cyclooctane must first be transformed into a terminal alkyne. This can be accomplished through alkylation of an acetylene (B1199291) or its equivalent with (bromomethyl)cyclooctane. The resulting alkyne can then undergo the palladium/copper-catalyzed cross-coupling with an aryl or vinyl halide.

In its original form, (bromomethyl)cyclooctane acts as an electrophile in SN2 reactions. It readily reacts with a variety of carbon-based nucleophiles, including carbanions and enolates, to form new carbon-carbon bonds. For instance, the enolate of a ketone, ester, or malonate can be alkylated with (bromomethyl)cyclooctane to introduce the cyclooctylmethyl group at the α-position. This is a standard and widely used synthetic strategy.

Synthesis of Substituted Cyclooctanes and Complex Polycyclic Structures

(Bromomethyl)cyclooctane is a key starting material for a diverse range of substituted cyclooctanes. The bromide can be displaced by a wide array of nucleophiles to introduce various functional groups. For example, reaction with sodium azide (B81097) (NaN₃) yields (azidomethyl)cyclooctane, a precursor to the corresponding amine. Similarly, reaction with cyanide affords cyclooctylacetonitrile, which can be further elaborated into carboxylic acids or amines.

The reactivity of (bromomethyl)cyclooctane and its derivatives can also be harnessed for the construction of more intricate molecular architectures. For instance, intramolecular reactions of appropriately functionalized cyclooctane (B165968) derivatives can lead to the formation of bicyclic and other polycyclic systems.

Role as a Building Block for Functional Materials and Polymer Precursors

The incorporation of the cyclooctylmethyl group can influence the physical and chemical properties of materials. Its size and conformational flexibility can be exploited in the design of functional materials. For example, derivatives of (bromomethyl)cyclooctane could be integrated into liquid crystal structures or used to modify the properties of organic semiconductors.

In the field of polymer science, (bromomethyl)cyclooctane can serve as a precursor to monomers. After conversion to a polymerizable group such as a vinyl, styrenyl, or acrylate (B77674) moiety, the resulting monomer can be polymerized to yield polymers bearing cyclooctyl side chains. These bulky, flexible side chains can significantly impact the polymer's properties, including its glass transition temperature, solubility, and mechanical characteristics.

Computational and Theoretical Investigations of Bromomethyl Cyclooctane

Conformational Analysis of the Cyclooctane (B165968) Ring and its Exocyclic Bromomethyl Substituent

The eight-membered cyclooctane ring is known for its conformational complexity. Unlike the well-defined chair conformation of cyclohexane (B81311), cyclooctane exists as a mixture of several low-energy conformers separated by relatively small energy barriers. The presence of a bulky exocyclic bromomethyl group further complicates this landscape by introducing additional steric interactions and influencing the relative stability of the ring's conformations.

The conformational space of cyclooctane is dominated by a family of structures, with the boat-chair (BC) being widely accepted as the global minimum-energy conformation. Other important conformations include the crown (C), boat-boat (BB), and twist-chair-chair (TCC). A thorough analysis has identified at least six distinct minima on the potential energy surface of the parent cyclooctane. ic.ac.uk

For (bromomethyl)cyclooctane, each of these parent conformations will be perturbed by the substituent. The bromomethyl group can occupy either an axial or an equatorial-like position on the flexible ring. The preferred location will be the one that minimizes steric strain between the substituent and the hydrogens of the cyclooctane ring. It is anticipated that for the most stable boat-chair conformation, the bromomethyl group will preferentially occupy a position that minimizes transannular interactions, which are steric repulsions between groups across the ring. dalalinstitute.com

Table 1: Relative Energies of Major Cyclooctane Conformations (Unsubstituted) This table presents calculated relative energies for the primary conformations of the parent cyclooctane molecule. The presence of a bromomethyl substituent would alter these relative energies.

Conformation Point Group Calculated Relative Energy (kcal/mol)
Boat-Chair (BC) Cs 0.0
Crown D4d 0.8
Twist-Boat D2 1.6
Boat-Boat (BB) D2d 3.6
Chair-Chair (CC) Ci 7.5

Data adapted from computational studies on cyclooctane. ic.ac.ukresearchgate.net

The various conformations of cyclooctane are not static but interconvert rapidly at room temperature. These interconversions proceed through specific transition states, and the energy required to overcome these barriers determines the rate of interconversion. For the parent cyclooctane, these barriers are relatively low, typically in the range of 5-11 kcal/mol. libretexts.org

The pathways for interconversion are complex, often involving multiple steps. For example, the transformation from the boat-chair to the crown conformation involves passing through a high-energy transition state. The presence of the bromomethyl substituent is expected to influence these barriers. The substituent must move in concert with the ring atoms during a conformational change, and the energy of the transition state will be raised if significant steric crowding occurs. Therefore, pathways that involve passing the bulky bromomethyl group through the center of the ring would be energetically unfavorable.

Quantum Chemical Calculations (e.g., DFT, ab initio) for Reaction Mechanisms and Transition States

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are indispensable for studying the reaction mechanisms of (bromomethyl)cyclooctane. nih.govdtic.mil These methods allow for the detailed examination of electron distribution, the localization of transition states, and the calculation of activation energies, providing deep insights into the factors that control chemical reactions. rsc.orgutah.eduyoutube.com

(Bromomethyl)cyclooctane can undergo various reactions, such as nucleophilic substitution (SN2) and elimination (E2). The outcomes of these reactions, in terms of which products are formed (regioselectivity) and their spatial arrangement (stereoselectivity), can be predicted computationally. khanacademy.orgmasterorganicchemistry.com

In an E2 elimination reaction, a base removes a proton from a carbon adjacent to the one bearing the bromine, leading to the formation of a double bond. With (bromomethyl)cyclooctane, two regioisomeric alkenes can be formed: methylenecyclooctane (B14016971) (exocyclic double bond) and 1-methylcyclooctene (B1609318) (endocyclic double bond).

Pathway A (Exocyclic): Abstraction of a proton from the bromomethyl group.

Pathway B (Endocyclic): Abstraction of a proton from the cyclooctane ring at the C1 position.

DFT calculations can be used to model the transition states for both pathways. The calculated activation energies (ΔE‡) would reveal the preferred pathway. Generally, the formation of the more substituted, and thus more thermodynamically stable, endocyclic alkene is favored (Zaitsev's rule). However, a sterically hindered base might preferentially attack the more accessible proton on the methyl group, leading to the exocyclic product (Hofmann product). lumenlearning.com

Table 2: Hypothetical Calculated Activation Energies for E2 Elimination of (Bromomethyl)cyclooctane This table illustrates how computational results can be used to predict the major product in an elimination reaction. Actual values would require specific DFT calculations.

Pathway Product Predicted Stability Hypothetical ΔE (kcal/mol) Predicted Outcome
Pathway A Methylenecyclooctane Less Substituted (Hofmann) 25.0 Minor product (with small base)
Pathway B 1-Methylcyclooctene More Substituted (Zaitsev) 22.5 Major product (with small base)

Stereoselectivity in these reactions is also amenable to computational study. For instance, the specific chair-like or boat-like transition states in substitution or elimination reactions can be modeled to understand why one stereoisomeric product might be favored over another. youtube.com

The carbon-bromine bond in (bromomethyl)cyclooctane can be cleaved homolytically to form a cyclooctylmethyl radical. This radical species can potentially undergo rearrangement. One possibility is a 1,5-hydrogen transfer, where a hydrogen atom from the C5 position of the cyclooctane ring moves to the radical center on the exocyclic carbon. This process occurs through a cyclic transition state.

Quantum chemical calculations are essential for studying such radical processes. youtube.com They can determine the energetics of the rearrangement, including the stability of the initial and rearranged radicals and the activation energy of the hydrogen transfer step. nih.gov The geometry of the six-membered transition state can be precisely located and characterized. According to Hammond's postulate, the transition state for an endothermic step will resemble the products, providing further insight into the reaction mechanism. youtube.com

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties of (bromomethyl)cyclooctane, which can then be compared with experimental data to confirm the structure and conformation of the molecule. researchgate.net

NMR Spectroscopy: The chemical shifts (δ) of 1H and 13C nuclei are highly dependent on the electronic environment and the molecule's three-dimensional structure. Using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, it is possible to calculate the NMR shielding tensors and thus predict the chemical shifts for a given conformation. By calculating the spectra for all low-energy conformers and averaging them based on their Boltzmann population, a theoretical spectrum can be generated that should closely match the experimental one.

Vibrational (IR and Raman) Spectroscopy: The vibrational frequencies and intensities that correspond to peaks in an infrared (IR) or Raman spectrum can be calculated by computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix). nih.gov These calculations can help assign specific peaks in an experimental spectrum to particular vibrational modes of the molecule, such as the C-Br stretch or the various C-H bending and stretching modes of the cyclooctane ring. Comparing the calculated and experimental spectra can provide strong evidence for the dominant conformation in the sample.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Computational and theoretical investigations into the dynamic behavior and solvent effects of (bromomethyl)cyclooctane using molecular dynamics (MD) simulations are not extensively documented in publicly available scientific literature. While MD simulations are a powerful tool for understanding the conformational landscape, solvent interactions, and dynamic properties of molecules, specific studies focusing on (bromomethyl)cyclooctane are not readily found.

Molecular dynamics simulations, in principle, could provide significant insights into the behavior of (bromomethyl)cyclooctane. Such studies would typically involve the following:

Force Field Parameterization: A suitable force field would be selected or developed to accurately model the interatomic and intramolecular forces within (bromomethyl)cyclooctane and between the molecule and its environment.

System Setup: A simulation box would be created containing one or more (bromomethyl)cyclooctane molecules and a specified number of solvent molecules (e.g., water, ethanol, chloroform) to mimic different chemical environments.

Simulation Production: After an equilibration period, the simulation would be run for a significant length of time (nanoseconds to microseconds) to sample a wide range of molecular conformations and interactions.

Data Analysis: The trajectory data from the simulation would be analyzed to extract information on conformational preferences of the cyclooctane ring, the orientation of the bromomethyl group, radial distribution functions between the solute and solvent, and diffusion coefficients.

Hypothetical Research Findings:

While no specific data exists, a hypothetical molecular dynamics study on (bromomethyl)cyclooctane could yield data on the conformational isomers of the cyclooctane ring, such as the boat-chair and crown conformations, and how the presence of the bromomethyl substituent and the solvent polarity influence the equilibrium between these forms.

A potential data table from such a hypothetical study might look like the following:

SolventPredominant ConformationDihedral Angle (C-C-C-C) Range (degrees)Solvent-Accessible Surface Area (Ų)
WaterBoat-Chair70-90 and 110-130150 ± 10
ChloroformCrown140-160165 ± 12
HexaneBoat-Chair75-95 and 105-125170 ± 15

Note: The data in this table is purely hypothetical and for illustrative purposes only, as no specific molecular dynamics studies on (bromomethyl)cyclooctane were found in the searched literature.

Further research in this area would be necessary to provide concrete data and a thorough understanding of the dynamic behavior and solvent effects of (bromomethyl)cyclooctane at the molecular level.

Advanced Spectroscopic Characterization Techniques for Bromomethyl Cyclooctane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D Techniques (COSY, HSQC, HMBC) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For (bromomethyl)cyclooctane, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides an unambiguous assignment of all proton and carbon signals, confirming the molecular structure.

¹H NMR: The proton NMR spectrum of (bromomethyl)cyclooctane is expected to show complex signals due to the high degree of conformational flexibility in the eight-membered ring, which can lead to overlapping multiplets for the ring protons. libretexts.org The protons on the cyclooctane (B165968) ring would typically appear as a broad multiplet in the range of 1.4-1.8 ppm. The methine proton (CH) to which the bromomethyl group is attached would be shifted downfield, likely appearing around 1.8-2.2 ppm. The most distinct signal would be the methylene (B1212753) protons of the bromomethyl group (-CH₂Br), which are expected to appear as a doublet around 3.3-3.5 ppm due to the deshielding effect of the adjacent bromine atom.

¹³C NMR: The ¹³C NMR spectrum offers a clearer view of the carbon skeleton. The parent cyclooctane shows a single peak around 27 ppm, indicating the equivalence of its methylene carbons. chemicalbook.com In (bromomethyl)cyclooctane, the symmetry is broken, leading to distinct signals for each carbon. The carbon of the bromomethyl group (-C H₂Br) would be the most downfield, typically in the 35-45 ppm range. The methine carbon of the ring would appear around 40-50 ppm, while the seven methylene carbons of the cyclooctane ring would have chemical shifts in the 25-35 ppm range. organicchemistrydata.org

2D NMR Techniques: Two-dimensional NMR experiments are essential for definitively assigning the complex signals and confirming the connectivity. emerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. youtube.com It would show a cross-peak between the methine proton and the adjacent methylene protons on the ring, as well as between the methine proton and the methylene protons of the bromomethyl group. It would also map the connectivity between adjacent methylene protons within the cyclooctane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. researchgate.net Each proton signal is correlated to the carbon signal it is attached to, allowing for unambiguous assignment of the ¹³C spectrum based on the more easily interpreted ¹H spectrum.

Table 1: Predicted NMR Spectral Data for (Bromomethyl)cyclooctane

AtomTechniquePredicted Chemical Shift (ppm)Expected Multiplicity / Correlation
-CH₂Br¹H NMR3.3 - 3.5Doublet
Ring -CH-¹H NMR1.8 - 2.2Multiplet
Ring -CH₂-¹H NMR1.4 - 1.8Broad Multiplet
-C H₂Br¹³C NMR35 - 45-
Ring -C H-¹³C NMR40 - 50-
Ring -C H₂-¹³C NMR25 - 35-
-CH₂Br / Ring -CH-COSY-Cross-peak
-CH₂Br / -C H₂BrHSQC-Cross-peak
-CH₂Br / Ring -C H-HMBC-Cross-peak (2-bond)

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present and the molecule's conformation.

Infrared (IR) Spectroscopy: The IR spectrum of (bromomethyl)cyclooctane is dominated by absorptions from the alkane backbone. libretexts.org

C-H Stretching: Strong, sharp peaks are expected in the 2850-3000 cm⁻¹ region, characteristic of sp³ C-H bonds in the cyclooctane ring and methylidyne group. quimicaorganica.org

C-H Bending: Absorptions corresponding to CH₂ scissoring vibrations are expected around 1465 cm⁻¹. libretexts.org

C-Br Stretching: The key absorption for functional group identification is the C-Br stretch, which typically appears as a strong band in the fingerprint region, between 515 and 690 cm⁻¹. orgchemboulder.com

-CH₂X Wagging: A C-H wagging vibration for the -CH₂Br group can also be observed, typically in the 1150-1300 cm⁻¹ range. orgchemboulder.comuobabylon.edu.iq

Raman Spectroscopy: Raman spectroscopy, a complementary technique to IR, is particularly useful for studying the conformational landscape of flexible molecules like cyclooctane. nih.gov The cyclooctane ring is known to exist in several conformations, such as the boat-chair and crown. libretexts.org The introduction of a bromomethyl substituent would further complicate this landscape. Raman spectroscopy can detect subtle changes in the vibrational modes corresponding to different conformers, especially in the low-frequency region. By analyzing the Raman spectrum, often with the aid of computational calculations, it is possible to identify the predominant conformations of (bromomethyl)cyclooctane in different physical states (solid, liquid).

Table 2: Characteristic Vibrational Frequencies for (Bromomethyl)cyclooctane

Vibrational ModeTechniqueCharacteristic Wavenumber (cm⁻¹)Intensity
C-H Stretch (sp³)IR2850 - 3000Strong
C-H Bend (Scissoring)IR~1465Medium
C-H Wag (-CH₂Br)IR1150 - 1300Medium
C-Br StretchIR, Raman515 - 690Strong (IR), Medium (Raman)
Skeletal VibrationsRaman200 - 500Variable

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis for Molecular Formula and Structural Insights

Mass spectrometry is an essential analytical technique for determining the molecular weight and formula of a compound and for gaining structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For (bromomethyl)cyclooctane (C₉H₁₇Br), the calculated monoisotopic mass is 204.05136 Da. nih.gov HRMS can measure this value to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental composition, C₉H₁₇Br, and distinguishing it from other potential compounds with the same nominal mass.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. youtube.com This results in two molecular ion peaks of nearly equal intensity, one for [M]⁺ and one for [M+2]⁺. savemyexams.com For (bromomethyl)cyclooctane, these would appear at m/z 204 and 206.

Fragmentation Analysis: Under electron impact (EI) ionization, the molecular ion of (bromomethyl)cyclooctane will undergo fragmentation, providing a unique fingerprint that can confirm its structure. docbrown.info Common fragmentation pathways for bromoalkanes include:

Loss of a bromine radical (•Br): This is often a major fragmentation pathway, leading to a carbocation with m/z corresponding to [M-Br]⁺. For (bromomethyl)cyclooctane, this would result in a peak at m/z 125 (204 - 79).

Loss of HBr: Cleavage can also occur with the loss of a hydrogen bromide molecule, leading to a peak at m/z 124 ([M-HBr]⁺).

Cleavage of the cyclooctane ring: The C₉H₁₇⁺ fragment (m/z 125) can undergo further fragmentation, leading to a series of smaller alkyl fragment ions separated by 14 mass units (-CH₂-). libretexts.org

Table 3: Predicted Mass Spectrometry Data for (Bromomethyl)cyclooctane

m/zIon FormulaDescription
204 / 206[C₉H₁₇Br]⁺Molecular ion peak ([M]⁺ and [M+2]⁺) showing ~1:1 isotopic pattern
125[C₉H₁₇]⁺Loss of •Br radical
124[C₉H₁₆]⁺•Loss of HBr
VariousAlkyl FragmentsFragmentation of the cyclooctane ring

X-ray Crystallography: Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination (if crystalline derivatives can be obtained)

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com This technique provides definitive information on bond lengths, bond angles, and the specific conformation adopted by the molecule in the crystal lattice.

For a conformationally flexible molecule like (bromomethyl)cyclooctane, obtaining a single crystal suitable for X-ray analysis can be challenging. However, if a crystalline derivative can be prepared, this method yields unparalleled structural detail. berkeley.edunih.gov The process involves growing a high-quality single crystal and irradiating it with a focused beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of all non-hydrogen atoms can be determined with high precision.

The data obtained from an X-ray crystal structure of a (bromomethyl)cyclooctane derivative would reveal:

The exact conformation of the cyclooctane ring (e.g., boat-chair, crown) in the solid state. acs.org

Precise bond lengths (C-C, C-H, C-Br) and bond angles.

Intermolecular interactions, such as van der Waals forces or potential halogen bonding (C-Br···X), which dictate how the molecules pack in the crystal.

While a structure for (bromomethyl)cyclooctane itself is not reported, the analysis of crystalline derivatives is a powerful method used to lock the molecule into a single conformation, providing a snapshot of one of its low-energy states. buecher.de

Table 4: Information Obtainable from Single-Crystal X-ray Diffraction

ParameterDescription
Unit Cell DimensionsThe size and shape of the basic repeating unit of the crystal.
Space GroupThe symmetry elements present within the crystal.
Atomic CoordinatesThe precise x, y, z position of each atom in the unit cell.
Bond Lengths & AnglesDefinitive measurement of all intramolecular distances and angles.
Torsional AnglesDefines the specific conformation of the cyclooctane ring and substituent.
Crystal PackingDescribes the arrangement of molecules relative to each other in the solid state.

Future Research Directions and Unexplored Avenues in Bromomethyl Cyclooctane Chemistry

Development of Highly Stereoselective and Enantioselective Synthetic Routes

The creation of single-isomer chiral molecules is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. For (bromomethyl)cyclooctane derivatives, achieving high levels of stereocontrol is a critical challenge and a significant opportunity.

Future research should focus on developing novel synthetic pathways that yield (bromomethyl)cyclooctane with specific, predetermined three-dimensional arrangements. Current methods often result in mixtures of stereoisomers, necessitating difficult and costly separation processes.

Key Research Objectives:

Asymmetric Bromination: Investigation into chiral catalysts or reagents that can effect the enantioselective or diastereoselective bromination of a suitable cyclooctyl precursor. This could involve chiral N-bromoamides in conjunction with photoredox catalysis to control the stereochemical outcome of radical C-H functionalization. researchgate.net

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as carbohydrates or terpenes, to construct the cyclooctane (B165968) ring with inherent stereocontrol. For instance, synthetic routes to cyclooctane polyols have been established from D-glucose or D-arabinose, involving key steps like zirconocene-promoted ring contraction and sigmatropic rearrangements. nih.gov Adapting such strategies to incorporate the bromomethyl group is a viable future direction.

Organocatalysis: The use of small organic molecules as catalysts for the asymmetric transformation of cyclooctene (B146475) derivatives, followed by conversion to the target bromomethyl compound, represents a powerful and environmentally friendly approach.

Kinetic Resolution: Developing enzymatic or chemical methods for the kinetic resolution of racemic mixtures of (bromomethyl)cyclooctane or its precursors. This involves a chiral catalyst or reagent that selectively reacts with one enantiomer, allowing the other to be recovered in high enantiomeric purity.

A successful stereoselective synthesis would provide access to enantiopure cyclooctane-based building blocks, significantly expanding their applicability in the synthesis of complex chiral molecules.

Investigation of (Bromomethyl)cyclooctane in Novel Catalytic Cycles and Methodologies

The carbon-bromine bond in (bromomethyl)cyclooctane is a versatile functional group for participation in a wide array of catalytic cross-coupling reactions. Future research should aim to exploit this reactivity in novel and efficient catalytic cycles.

Promising Catalytic Applications:

Photoredox and Metallaphotocatalysis: Visible-light photoredox catalysis offers a mild and powerful method for generating radicals and forging new bonds. beilstein-journals.org The combination of photoredox catalysis with nickel catalysis (metallaphotocatalysis) could enable the coupling of (bromomethyl)cyclooctane with a variety of partners, including challenging substrates like light alkanes, under mild, room-temperature conditions. nih.gov This would represent a significant advance in C(sp³)–C(sp³) bond formation.

Dual Catalysis Systems: Exploring dual catalytic systems where (bromomethyl)cyclooctane can be activated by one catalyst to form an intermediate that then engages with a second catalytic cycle. This approach can enable transformations that are not possible with a single catalyst.

Probing Catalytic Mechanisms: Derivatives of cyclooctane, such as trans-cyclooctenes, have been developed as effective scavengers for bromine (Br₂) generated in situ during catalytic bromination reactions. nih.gov These tools help to suppress fast, non-catalyzed background reactions that can hinder selectivity. nih.gov (Bromomethyl)cyclooctane and its derivatives could be used to design new probes to investigate the mechanisms of complex catalytic bromination or cross-coupling reactions, providing valuable insights into the role of bromine species in the catalytic cycle. nih.gov

The development of new catalytic methodologies involving (bromomethyl)cyclooctane would not only provide efficient routes to novel compounds but also deepen the fundamental understanding of catalysis itself.

Exploration of Unprecedented Chemical Transformations and Rearrangements of Cyclooctyl Bromides

The eight-membered ring of cyclooctane possesses significant conformational flexibility, which can lead to unique and sometimes unexpected chemical reactivity, including ring rearrangements. The presence of a bromomethyl group can be used to trigger or direct such transformations.

Areas for Exploration:

Ring Contractions and Expansions: Investigating conditions that promote carbocation formation from (bromomethyl)cyclooctane. Carbocation intermediates are known to undergo rearrangement to form more stable structures, which can involve ring expansion or contraction. youtube.com For example, a reaction initiated at the bromomethyl group could lead to a cyclooctyl cation that rearranges to a bicyclic system or contracts to a more stable substituted cycloheptyl or cyclohexyl ring.

Transannular Reactions: The proximity of atoms across the cyclooctane ring can facilitate transannular reactions, where a bond is formed between non-adjacent atoms. The bromomethyl group could act as an internal electrophile or a radical precursor to initiate reactions with a remote position on the cyclooctane ring, leading to the formation of bicyclic products.

Radical-Mediated Transformations: Exploring novel radical reactions initiated from the C-Br bond. Under photoredox or other radical-initiating conditions, the generation of a cyclooctylmethyl radical could lead to unique cyclization, fragmentation, or addition reactions that are not accessible through ionic pathways.

The study of these transformations could lead to the discovery of new synthetic routes for constructing complex polycyclic architectures from a simple monocyclic precursor.

Table 1: Potential Rearrangement Pathways of Cyclooctyl Intermediates This table is interactive. Click on the headers to sort.

Starting Moiety Intermediate Potential Rearrangement Type Resulting Structure Driving Force
(Bromomethyl)cyclooctane Cyclooctylcarbinyl Cation Wagner-Meerwein Shift Substituted Cyclononane Ring Expansion
(Bromomethyl)cyclooctane Cyclooctylcarbinyl Cation Transannular Hydride Shift Bicyclic Ether (after trapping) Formation of Stable Bicyclic System
1-Bromocyclooctane Cyclooctyl Cation Ring Contraction Cycloheptylcarbinyl System Relief of Transannular Strain
(Bromomethyl)cyclooctane Cyclooctylmethyl Radical Transannular C-H Abstraction Bicyclo[3.3.1]nonane skeleton Intramolecular Cyclization

Expansion of (Bromomethyl)cyclooctane Derivatives for Advanced Materials Science Applications

The unique size and conformation of the cyclooctane ring can impart desirable properties to polymers and liquid crystals. (Bromomethyl)cyclooctane serves as a key starting material for synthesizing monomers and mesogens for these applications.

Future Materials Science Directions:

Recyclable Polymers: Cyclic olefins, including cyclooctene derivatives, are excellent monomers for ring-opening metathesis polymerization (ROMP) to produce polymers with hydrocarbon backbones. nih.gov These polymers can often be chemically recycled back to their monomer units. nih.govrsc.org Future work should focus on converting (bromomethyl)cyclooctane into novel cyclooctene-based monomers. The resulting polymers could exhibit unique thermal and mechanical properties, and their chemical recyclability would contribute to the development of a circular materials economy.

Cyclic Olefin Copolymers (COCs): Polycyclic fused norbornenes are important for creating thermally stable COCs. rsc.org By transforming (bromomethyl)cyclooctane into a polycyclic fused exo-norbornene-type monomer, new COCs with tailored properties such as high thermal stability and amorphous character could be synthesized via addition polymerization. rsc.org

Liquid Crystals: The rigid core and flexible side chains of molecules are key determinants of liquid crystalline behavior. While cyclohexane (B81311) and bicyclo[2.2.2]octane rings are common components in liquid crystal structures, the larger and more flexible cyclooctane ring is less explored. google.comelectronicsandbooks.com (Bromomethyl)cyclooctane can be used as a scaffold to synthesize new mesogenic compounds. The introduction of the cyclooctane ring could lead to liquid crystals with novel phase behaviors, dielectric anisotropies, and switching properties, potentially useful for next-generation display technologies. nih.govtcichemicals.com

Table 2: Potential Monomers Derived from (Bromomethyl)cyclooctane for Polymer Synthesis This table is interactive. Click on the headers to sort.

Monomer Name Polymerization Method Potential Polymer Properties Application Area
4-Vinyl(bromomethyl)cyclooctene ROMP / Addition Chemically Recyclable, Tunable Thermal Stability Sustainable Plastics
Cyclooctylmethyl Acrylate (B77674) Free Radical Polymerization Unique Glass Transition Temperature, Adhesion Adhesives, Coatings
Norbornene-fused Cyclooctane Addition Polymerization High Thermal Stability, Amorphous Advanced Optical Materials

By systematically exploring these research avenues, the scientific community can unlock new synthetic capabilities and material applications, establishing (bromomethyl)cyclooctane as a valuable and versatile component in the chemist's toolkit.

Q & A

Q. What resources are critical for a comprehensive literature review on (bromomethyl)cyclooctane?

  • Methodology : Use SciFinder or Reaxys to access patents and journal articles. Prioritize peer-reviewed sources over preprint repositories. Cross-reference synthetic procedures with Organic Syntheses for validated protocols .

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